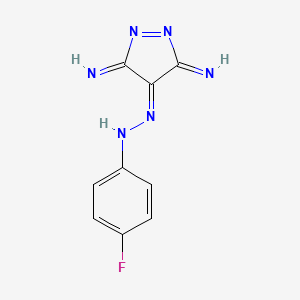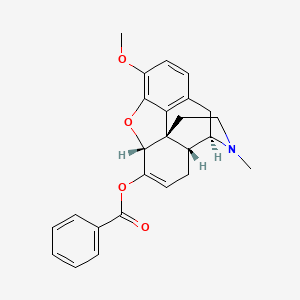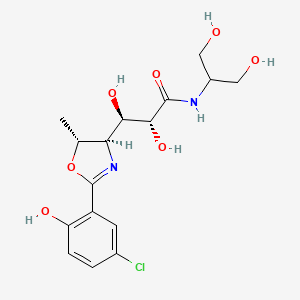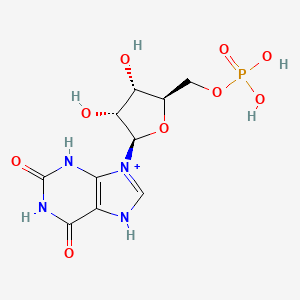![molecular formula C11H20N2O4S B10817663 2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantothenoylaminoethenethiol is a small molecule belonging to the class of organic compounds known as beta amino acids and derivatives. These compounds have an amino group attached to the beta carbon atom. Pantothenoylaminoethenethiol is a derivative of pantothenic acid, which is a component of the B complex vitamins and plays a crucial role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pantothenoylaminoethenethiol can be synthesized through a multi-step process involving the reaction of pantothenic acid with cysteine. The thiol moiety of pantothenoylcysteine is first oxidized and spontaneously decarboxylated to generate the pantothenoylaminoethenethiol intermediate, which is then reduced to form pantothenoylcysteamine .
Industrial Production Methods
Industrial production methods for pantothenoylaminoethenethiol typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of high-pressure homogenization, ultrasonication, and phase inversion temperature techniques to prepare nanoemulsions containing the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pantothenoylaminoethenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The thiol moiety of pantothenoylcysteine is oxidized to form the thioaldehyde intermediate.
Reduction: The thioaldehyde intermediate is reduced to form pantothenoylcysteamine.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Major Products Formed
The major products formed from these reactions include pantothenoylcysteamine and other derivatives that retain the core structure of pantothenoylaminoethenethiol .
Aplicaciones Científicas De Investigación
Pantothenoylaminoethenethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Pantothenoylaminoethenethiol exerts its effects through its interaction with specific molecular targets and pathways. One of the key targets is phosphopantothenoylcysteine decarboxylase, an enzyme involved in the biosynthesis of coenzyme A. The compound undergoes a redox reaction, where the thiol moiety is oxidized and decarboxylated to form the intermediate, which is then reduced to form pantothenoylcysteamine .
Comparación Con Compuestos Similares
Pantothenoylaminoethenethiol is unique compared to other similar compounds due to its specific structure and biochemical properties. Similar compounds include:
Pantothenic Acid: A precursor to pantothenoylaminoethenethiol and an essential component of the B complex vitamins.
Pantothenoylcysteine: An intermediate in the synthesis of pantothenoylaminoethenethiol.
Pantothenoylcysteamine: A product formed from the reduction of the pantothenoylaminoethenethiol intermediate.
These compounds share structural similarities but differ in their specific biochemical roles and applications.
Propiedades
Fórmula molecular |
C11H20N2O4S |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-[[(Z)-2-sulfanylethenyl]amino]propyl]butanamide |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h5-6,9,14,16,18H,3-4,7H2,1-2H3,(H,12,15)(H,13,17)/b6-5-/t9-/m0/s1 |
Clave InChI |
GVPONLWGQFZYSV-UDIARPCQSA-N |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N/C=C\S)O |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)NC=CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)


![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)


![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)

![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)

![N-[2-Hydroxy-1-indanyl]-5-[(2-tertiarybutylaminocarbonyl)-4(benzo[1,3]dioxol-5-ylmethyl)-piperazino]-4-hydroxy-2-(1-phenylethyl)-pentanamide](/img/structure/B10817675.png)